5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane
Description
Significance of Oxabicyclo[3.2.1]octane Frameworks in Chemical Synthesis
The 6-oxabicyclo[3.2.1]octane framework, the core structure of 5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane, is a prominent motif in a variety of biologically active natural products and serves as a versatile building block in synthetic chemistry. ucl.ac.uk Its rigid conformation allows for precise control over the spatial orientation of functional groups, which is crucial for interactions with biological targets. ucl.ac.uk
Researchers have developed numerous synthetic strategies to access this scaffold, often employing cascade cyclizations or tandem reactions to construct the complex bicyclic system efficiently. researchgate.net The framework's utility is demonstrated in its application as an intermediate for creating diverse molecular architectures, including those with potential applications in medicinal chemistry and fragrance development. ucl.ac.ukgoogle.com For instance, derivatives of 6-oxabicyclo[3.2.1]octane have been explored for their potential as fragrance ingredients, exhibiting notes described as ambery, floral, and green. google.com
Applications of the Oxabicyclo[3.2.1]octane Framework
| Application Area | Description | Key Features |
|---|---|---|
| Natural Product Synthesis | Serves as a core structural unit or a key intermediate in the total synthesis of complex natural products. | Rigid scaffold, stereochemically defined. |
| Medicinal Chemistry | Used as a scaffold for designing molecules with potential therapeutic properties due to its defined three-dimensional shape. ucl.ac.uk | Provides structural diversity for drug design programs. ucl.ac.uk |
| Fragrance Industry | Derivatives have been identified as having desirable olfactory properties. google.com | Contributes to smooth, ambery, and floral scents. google.com |
| Synthetic Building Blocks | Acts as a versatile starting material for the synthesis of other complex molecules, such as functionalized seven-membered carbocycles. harvard.edu | Highly reactive in certain cycloaddition reactions. acs.org |
Historical Context of Halogenated Bridged Cyclic Ethers
The introduction of halogen atoms into ether frameworks has been a significant area of study for centuries. wikipedia.org Historically, the development of halogenated ethers was notably advanced in the mid-20th century with the search for non-flammable and effective anesthetic agents, leading to widely used compounds like isoflurane (B1672236) and sevoflurane. wikipedia.org This research highlighted the profound impact that halogenation can have on the physical and biological properties of ether-containing molecules.
In the context of synthetic chemistry, halogenated cyclic ethers are valued as versatile intermediates. The halogen atom, such as the iodine in this compound, serves as a reactive handle for a wide array of chemical transformations. The systematic synthesis of such compounds evolved during the 19th century with the advancement of organic chemistry, establishing reliable methods for the selective formation of carbon-halogen bonds. wikipedia.org These methods include the addition of halogens or hydrohalides to alkenes and the conversion of alcohols to alkyl halides. wikipedia.org The presence of a halogen allows for nucleophilic substitution reactions, cross-coupling reactions, and the formation of organometallic reagents, thereby providing a gateway to a diverse range of more complex molecules.
Timeline of Key Developments in Halogenated Ethers
| Era | Key Development | Significance |
|---|---|---|
| 19th Century | Systematic synthesis of haloalkanes and ethers developed alongside modern organic chemistry. wikipedia.org | Established foundational methods for creating C-X bonds. |
| Mid-20th Century | Introduction of halogenated ethers (e.g., isoflurane) as inhalation anesthetics. wikipedia.org | Revolutionized anesthesia by providing safer, non-flammable alternatives to diethyl ether. wikipedia.org |
| Late 20th/21st Century | Use of halogenated heterocycles as key intermediates in complex organic synthesis. | Enabled the construction of novel pharmaceuticals and materials through reactions like cross-coupling. nih.gov |
Research Trajectories for Iodomethyl-Substituted Heterocyclic Systems
The iodomethyl group, as present in this compound, is a particularly useful functional group in modern organic synthesis. Iodine's high polarizability and the relative weakness of the carbon-iodine bond make iodomethyl-substituted compounds excellent electrophiles and precursors for a variety of synthetic transformations.
Current research often utilizes iodinated heterocycles as key building blocks for constructing more complex molecular architectures. mdpi.com One major area of focus is their use in metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Furthermore, the iodine atom can be readily displaced by a wide range of nucleophiles in reactions such as the Finkelstein reaction, which can be used to introduce other halogens or functional groups. wikipedia.org
Iodocyclization reactions, where an iodine source mediates the cyclization of an unsaturated substrate containing a tethered nucleophile, represent another important research trajectory. researchgate.net These reactions are powerful tools for the stereoselective synthesis of various heterocyclic systems. The presence of an iodomethyl group on a pre-formed heterocycle like the 6-oxabicyclo[3.2.1]octane core provides a strategic site for further functionalization, enabling the diversification of the molecular scaffold for applications in drug discovery and materials science. nih.govmdpi.com
Synthetic Utility of Iodomethyl-Substituted Heterocycles
| Reaction Type | Description | Example Transformation |
|---|---|---|
| Nucleophilic Substitution | The iodide is displaced by a nucleophile (e.g., azides, cyanides, alkoxides). | R-CH₂I + NaN₃ → R-CH₂N₃ + NaI |
| Finkelstein Reaction | Exchange of the iodide for another halide (e.g., chloride, bromide) using a metal halide salt. wikipedia.org | R-CH₂I + NaCl → R-CH₂Cl + NaI |
| Cross-Coupling Reactions | Formation of a new C-C or C-Heteroatom bond, often catalyzed by a transition metal (e.g., Palladium, Copper). nih.gov | R-CH₂I + R'-B(OH)₂ → R-CH₂-R' |
| Organometallic Reagent Formation | Reaction with an active metal (e.g., Mg, Li) to form a Grignard or organolithium reagent. | R-CH₂I + Mg → R-CH₂MgI |
Structure
3D Structure
Properties
IUPAC Name |
5-(iodomethyl)-6-oxabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c9-6-8-3-1-2-7(4-8)5-10-8/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLICCKYLRPXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(OC2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for the 6 Oxabicyclo 3.2.1 Octane Skeleton and Its 5 Iodomethyl Functionalization
De Novo Construction of the 6-Oxabicyclo[3.2.1]octane Core
The formation of the 6-oxabicyclo[3.2.1]octane skeleton can be achieved through a variety of intramolecular and cascade reactions, each offering unique advantages in terms of stereocontrol and substrate scope.
Intramolecular Cyclization Methodologies
Intramolecular cyclization represents a powerful and direct approach to the 6-oxabicyclo[3.2.1]octane core, where a pre-functionalized acyclic or monocyclic precursor undergoes ring closure.
Cationic iodocyclization is a potent method for the stereoselective synthesis of iodine-containing heterocycles. This reaction typically involves the activation of an alkene or alkyne by an electrophilic iodine source, followed by the intramolecular attack of a nucleophile, such as a hydroxyl group, to form the cyclic ether. The regioselectivity of the cyclization is governed by Baldwin's rules and the specific substitution pattern of the substrate.
While direct formation of 5-(iodomethyl)-6-oxabicyclo[3.2.1]octane via a cationic iodocyclization that simultaneously forms the bicyclic system and the desired side chain in one step is not prominently documented, the strategy can be envisioned to proceed from a suitably substituted cyclohexene (B86901) precursor bearing an unsaturated side chain at the C-3 position and a hydroxyl group at C-1. The electrophilic iodine would activate the double bond in the side chain, leading to the formation of the iodomethyl group and subsequent attack by the hydroxyl group to forge the oxabicyclic core. The success of such a strategy would be highly dependent on the stereochemistry of the precursor and the reaction conditions.
A related approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols, where molecular iodine is used to effect the cyclization, leading to the formation of oxabicyclic systems. researchgate.net
Radical cascade cyclizations offer an efficient means to construct complex polycyclic systems in a single step from relatively simple precursors. These reactions are initiated by the generation of a radical species, which then undergoes a series of intramolecular additions to unsaturated moieties, culminating in the formation of the desired ring system.
The synthesis of the 6-oxabicyclo[3.2.1]octane core has been achieved through radical cascade cyclizations, particularly in the context of meroterpenoid synthesis. researchgate.net For instance, a radical annulation strategy can be employed to construct the bicyclo[3.2.1]octane motif. researchgate.net While these methods are powerful for forming the core structure, the direct incorporation of a 5-(iodomethyl) group during the cascade is not a common feature.
A more plausible strategy involves a multi-step sequence where the 6-oxabicyclo[3.2.1]octane skeleton is first constructed via a radical cascade, yielding a product with a functional group at the C-5 position, such as an ester or a hydroxymethyl group. This precursor can then be subjected to a subsequent functional group transformation to introduce the iodo group. For example, a 5-(hydroxymethyl)-6-oxabicyclo[3.2.1]octane derivative could be converted to the target compound.
The conversion of a primary alcohol to an iodide can be effectively achieved using the Appel reaction, which employs triphenylphosphine (B44618) and carbon tetraiodide, or a milder variation using triphenylphosphine, imidazole, and iodine. wikipedia.orgalfa-chemistry.com This two-step approach, combining a radical cascade for core synthesis with a subsequent iodination, represents a viable pathway to this compound.
| Precursor Type | Radical Cascade Condition | Intermediate Product | Subsequent Reaction | Final Product |
| Acyclic enyne | Mn(OAc)₃ | 5-Carboxy-6-oxabicyclo[3.2.1]octane | Reduction and Iodination | This compound |
| Unsaturated epoxide | Ti(Cp)₂Cl | 5-(Hydroxymethyl)-6-oxabicyclo[3.2.1]octane | Appel Reaction | This compound |
Halolactonization is a classic and reliable method for the synthesis of halogenated lactones from unsaturated carboxylic acids. The reaction proceeds via the electrophilic addition of a halogen to the double bond, followed by intramolecular trapping by the carboxylate. This methodology can be adapted to form the 6-oxabicyclo[3.2.1]octane skeleton, specifically leading to a lactone (6-oxabicyclo[3.2.1]octan-7-one) derivative.
The synthesis of (1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one from (S)-3-cyclohexene-1-carboxylic acid is a well-established example of this strategy. nih.gov In this case, the iodine atom is introduced at the C-4 position. To achieve a 5-(iodomethyl) functionalization, a different starting material would be required, for instance, a cyclohexene derivative with a carboxymethyl group at the appropriate position to facilitate the desired cyclization and iodination pattern.
A hypothetical precursor for this transformation would be a substituted cyclohexene carrying a carboxylic acid at C-1 and an allyl group at C-2. Upon treatment with an iodine source, the iodolactonization could potentially proceed to form the bicyclic lactone with an iodomethyl group at C-5. The feasibility of this specific transformation would depend on the regio- and stereoselectivity of the cyclization.
| Starting Material | Reagent | Product |
| (S)-3-Cyclohexene-1-carboxylic acid | I₂ / NaHCO₃ | (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one |
| 4-Allylcyclohex-1-enecarboxylic acid | I₂ / Base | Hypothetical 5-(Iodomethyl)-6-oxabicyclo[3.2.1]octan-7-one |
Annulation and Cascade Reaction Strategies
Annulation and cascade reactions provide a convergent and atom-economical route to the 6-oxabicyclo[3.2.1]octane skeleton by forming multiple bonds in a single synthetic operation.
The tandem Michael-Aldol reaction is a powerful tool for the construction of bicyclic systems. This annulation strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol (B89426) condensation to form the bicyclic framework. This approach has been successfully employed for the stereocontrolled synthesis of bicyclo[3.2.1]octane derivatives. ucl.ac.ukscientifiq.airsc.orgacs.org
The synthesis of a 5-substituted 6-oxabicyclo[3.2.1]octane via this methodology would typically involve the reaction of a cyclic β-keto ester or a related nucleophile with an α,β-unsaturated aldehyde or ketone. The substitution pattern of the reactants would dictate the substitution on the final bicyclic product. For example, the reaction of a 4-substituted cyclopentanone (B42830) derivative with an acrolein equivalent could, in principle, lead to a 5-substituted 2-hydroxybicyclo[3.2.1]octan-8-one, which could then be further elaborated to the desired 6-oxabicyclo[3.2.1]octane.
The introduction of the necessary functionality for conversion to a 5-(iodomethyl) group would need to be incorporated into the starting materials. For instance, if the cyclopentanone precursor contains a protected hydroxymethyl group, this functionality would be carried through the tandem reaction sequence. The resulting 5-(hydroxymethyl)-6-oxabicyclo[3.2.1]octane derivative could then be iodinated as previously described.
| Nucleophile | Electrophile | Intermediate Product |
| 2-Methyl-1,3-cyclopentanedione | Acrolein | 2-Hydroxy-5-methylbicyclo[3.2.1]octane-6,8-dione |
| Ethyl 2-oxocyclopentanecarboxylate | α,β-Unsaturated aldehyde | Functionalized 2-hydroxybicyclo[3.2.1]octan-8-one |
Oxidopyrylium-Alkene Cycloaddition Approaches to Oxabicyclo[3.2.1]octanes
The [5+2] cycloaddition between an oxidopyrylium ion and an alkene is a powerful and convergent method for the construction of the 6-oxabicyclo[3.2.1]octane skeleton (often referred to as the 8-oxabicyclo[3.2.1]octane skeleton in literature, depending on the numbering convention). This reaction has been a subject of extensive research due to its efficiency in rapidly building molecular complexity.
The oxidopyrylium ylide, a key intermediate in this transformation, can be generated from various precursors, most commonly from pyranones. These ylides then react with alkenes in a concerted or stepwise fashion to yield the bicyclic ether framework. Both intramolecular and intermolecular versions of this cycloaddition have been successfully employed. The intramolecular variant is particularly useful for creating complex, fused-ring systems with a high degree of stereocontrol. The diastereoselectivity of the cycloaddition is often influenced by the stereochemistry of the starting materials and the reaction conditions.
The versatility of the oxidopyrylium-alkene cycloaddition has been demonstrated in the total synthesis of several natural products, underscoring its importance in modern organic synthesis. The reaction provides access to a wide array of functionalized 6-oxabicyclo[3.2.1]octane derivatives that can serve as precursors for further synthetic manipulations.
Direct and Indirect Introduction of the 5-(Iodomethyl) Moiety
Once the 6-oxabicyclo[3.2.1]octane scaffold is in place, the introduction of the 5-(iodomethyl) group is a critical step for further functionalization. This is typically achieved by converting a precursor functional group, such as a hydroxymethyl group, at the 5-position into the desired iodomethyl moiety.
A common and effective method for the synthesis of this compound involves the iodination of a corresponding 5-(hydroxymethyl) precursor. This transformation can be achieved using a variety of iodinating agents. One of the most widely used methods is the Appel reaction, which employs a combination of triphenylphosphine (PPh₃) and iodine (I₂).
In a typical procedure, the 5-(hydroxymethyl)-6-oxabicyclo[3.2.1]octane derivative is treated with triphenylphosphine and iodine in the presence of a base, such as imidazole. The reaction proceeds through the formation of a phosphonium (B103445) iodide intermediate, which is then displaced by the iodide ion to yield the desired 5-(iodomethyl) product. This method is generally high-yielding and proceeds under mild conditions, making it compatible with a range of functional groups.
The table below summarizes typical conditions for the iodination of hydroxymethyl groups.
| Reagents | Base | Solvent | Temperature | Typical Yield |
| PPh₃, I₂ | Imidazole | Benzene | Reflux | High |
| PPh₃, I₂ | Imidazole | Toluene | Reflux | High |
This table presents generalized conditions for the Appel-type iodination of alcohols and may be applicable to the 5-(hydroxymethyl)-6-oxabicyclo[3.2.1]octane scaffold.
The regioselective installation of the iodomethyl group at the 5-position of the 6-oxabicyclo[3.2.1]octane skeleton is fundamentally dependent on the synthetic route chosen to construct the bicyclic system. In most synthetic strategies, a precursor functional group, such as a hydroxymethyl group, is incorporated at the desired position during the synthesis of the scaffold itself.
For instance, in a synthetic pathway involving an oxidopyrylium-alkene cycloaddition, the alkene partner can be designed to carry a protected hydroxymethyl group, which, after the cycloaddition, will be positioned at the desired carbon atom of the resulting bicyclic ether. Subsequent deprotection and iodination, as described in the previous section, would then lead to the regioselective formation of the 5-(iodomethyl) derivative. Therefore, the regioselectivity is primarily controlled by the strategic placement of functional groups in the starting materials rather than by the selectivity of the iodination reaction itself on an unfunctionalized scaffold.
Hypervalent iodine reagents have emerged as powerful and versatile tools in modern organic synthesis due to their unique reactivity and environmentally benign nature. These reagents, such as (diacetoxyiodo)benzene (B116549) (DIB) and Dess-Martin periodinane (DMP), are well-known for their applications in oxidation reactions.
Furthermore, some hypervalent iodine reagents are capable of mediating halogenations. For instance, combinations of hypervalent iodine compounds with iodine have been used for the iodination of various organic substrates. The application of such systems for the direct conversion of a C-H bond at the 5-methyl position to a C-I bond on the 6-oxabicyclo[3.2.1]octane scaffold would be a challenging but potentially innovative approach. However, such a direct functionalization would likely face challenges in terms of regioselectivity and reactivity.
Stereochemical Control in the Synthesis of this compound
The stereochemical outcome of the synthesis of this compound is a critical aspect, as the biological activity of such molecules is often highly dependent on their three-dimensional structure. Control of stereochemistry can be exerted during the formation of the bicyclic skeleton and in the subsequent functionalization steps.
Achieving a high level of diastereoselectivity in the synthesis of this compound relies heavily on the choice of the synthetic route for the construction of the core structure. As mentioned earlier, the intramolecular oxidopyrylium-alkene [5+2] cycloaddition is a powerful tool for establishing the relative stereochemistry of the substituents on the 6-oxabicyclo[3.2.1]octane ring.
The existing stereocenters in the tether connecting the oxidopyrylium precursor and the alkene can effectively direct the facial selectivity of the cycloaddition, leading to the formation of a specific diastereomer. The conformational constraints of the tether and the transition state of the cycloaddition play a crucial role in determining the final stereochemical outcome.
Enantioselective Methodologies
The asymmetric synthesis of the 6-oxabicyclo[3.2.1]octane skeleton, particularly when functionalized with a 5-(iodomethyl) group, is a critical challenge in the total synthesis of various complex natural products. Enantioselective strategies are essential for accessing optically pure forms of these intricate bicyclic ethers, which are often key precursors to biologically active molecules such as manginoids and guignardones. sdu.edu.cnresearchgate.netnih.gov One notable and effective methodology involves a sequence initiated by a Sharpless asymmetric epoxidation, followed by a diastereoselective iodoetherification to construct the core structure. sdu.edu.cn
This approach typically commences with a suitably substituted cyclohexene-derived allylic alcohol. The cornerstone of the enantioselective synthesis is the Sharpless asymmetric epoxidation of this allylic alcohol, which introduces chirality in a predictable and controlled manner. sdu.edu.cn This reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant, such as tert-butyl hydroperoxide (TBHP). The choice of the chiral tartrate ligand, either (+)-DET or (-)-DET, dictates the facial selectivity of the epoxidation, leading to the formation of the corresponding chiral epoxide with high enantiomeric excess (ee). sdu.edu.cn
Following the creation of the chiral epoxide, the synthetic sequence proceeds with a hydrolysis step. Treatment of the epoxide with boiling water can lead to a Payne rearrangement followed by hydrolysis to yield a triol. sdu.edu.cn This triol intermediate possesses the necessary stereochemistry and functional group arrangement for the subsequent key cyclization step.
The construction of the 6-oxabicyclo[3.2.1]octane framework is achieved through an iodoetherification reaction of the triol. sdu.edu.cn This intramolecular cyclization is typically promoted by an iodine source, which facilitates the attack of one of the hydroxyl groups onto the double bond, with the concomitant introduction of the iodomethyl group at the 5-position. This reaction diastereoselectively forms the bicyclic ether skeleton. The resulting product, a this compound derivative, can then be further elaborated. It has been noted that the optical purity of the final product can be influenced by the reaction conditions, and in some cases, recrystallization can be employed to enhance the enantiomeric excess. sdu.edu.cn
A specific example of this methodology is found in the enantioselective total synthesis of manginoids and guignardones. sdu.edu.cn The synthesis began with an allylic alcohol, which was subjected to Sharpless asymmetric epoxidation to afford the corresponding epoxide in 84% yield and with a high enantiomeric excess of 94% ee. Subsequent hydrolysis of this epoxide yielded a triol, which then underwent iodoetherification to generate the desired iodoether. After protection of a diol functionality, the 6-oxabicyclo[3.2.1]octane product was obtained with a 51% ee, which was further improved to 78% ee through recrystallization. sdu.edu.cn
The research findings for this enantioselective strategy are summarized in the table below:
| Step | Reagents and Conditions | Product | Yield | Enantiomeric Excess (ee) |
| Asymmetric Epoxidation | Allylic alcohol, Ti(OiPr)₄, (+)-DET, TBHP, CH₂Cl₂, -20°C | Chiral Epoxide | 84% | 94% |
| Hydrolysis | Boiling H₂O | Triol Intermediate | - | - |
| Iodoetherification | I₂ source | Iodoether | - | - |
| Protection & Final Product | Dimethoxypropane | Protected this compound derivative | - | 51% (78% after recrystallization) |
Chemical Reactivity and Transformation of 5 Iodomethyl 6 Oxabicyclo 3.2.1 Octane
Reactivity Profiles of the Iodomethyl Group
The exocyclic iodomethyl moiety is the principal site of reactivity for many transformations of the title compound. The iodine atom's high polarizability and status as a superb leaving group facilitate a range of reactions, including nucleophilic substitutions, eliminations, and radical processes.
The primary carbon of the iodomethyl group is highly susceptible to attack by nucleophiles, proceeding through a classic bimolecular nucleophilic substitution (SN2) mechanism. The C-I bond is the most reactive among alkyl halides for such substitutions. A key example of this reactivity is the Finkelstein reaction, where the iodide is displaced by another halide. In a related synthesis, the tosylate precursor of a substituted 2-(iodomethyl)-6-oxabicyclo[3.2.1]octane was converted to the iodo derivative by treatment with sodium iodide in acetone, demonstrating the facility of nucleophilic substitution at this position. google.com
This high reactivity allows for the introduction of a wide variety of functional groups. Diverse nucleophiles, including amines, azides, cyanides, thiolates, and alkoxides, can readily displace the iodide to yield a range of functionalized 6-oxabicyclo[3.2.1]octane derivatives. rsc.org For instance, the analogous tosylate has been shown to react with sodium hydrogen sulfide, indicating that the corresponding iodide would react similarly to form a thiol. google.com
However, the reaction conditions can sometimes lead to unexpected outcomes. In an attempt to convert a substituted 5-(iodomethyl)-6-oxabicyclo[3.2.1]octane derivative to the corresponding aldehyde via a modified Kornblum oxidation (using silver tetrafluoroborate (B81430) and dimethyl sulfoxide), an unusual skeletal rearrangement occurred instead of the expected substitution. sdu.edu.cn
| Reactant Substrate | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 2-endo,4-endo-(+/-)-[5-methyl-4-[(2-fluorophenyl)methoxy)-6-oxabicyclo[3.2.1]octan-2-yl]methyl 4-methylbenzene sulfonate | Sodium Iodide (NaI) in acetone | 2-endo,4-endo-(+/-)-4-[(2-fluorophenyl)methoxy]-2-(iodomethyl)-5-methyl-6-oxabicyclo[3.2.1]octane | Nucleophilic Substitution (Finkelstein) | google.com |
| Substituted this compound | AgBF₄, Me₂SO | Rearranged Oxabicyclo[2.2.2]octane derivative | Attempted Oxidation with Rearrangement | sdu.edu.cn |
Elimination reactions (E2) are a potential competing pathway to nucleophilic substitutions, particularly in the presence of strong, sterically hindered bases. For this compound, an E2 reaction would involve the abstraction of a proton from the C5 position by a strong base, with the concurrent departure of the iodide leaving group. This process would result in the formation of an exocyclic alkene, 5-methylene-6-oxabicyclo[3.2.1]octane. While this is a plausible reaction pathway based on general organic principles, specific documented examples of this transformation for the title compound are not prominent in the surveyed literature. The outcome of the reaction (substitution vs. elimination) would typically depend on factors such as the nature of the base, solvent, and temperature.
The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it an ideal precursor for the generation of carbon-centered radicals under relatively mild conditions. Homolytic cleavage of the C-I bond in this compound can be initiated by heat, light (photolysis), or radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH). rsc.org Transition metals can also mediate the formation of such radicals. thieme-connect.de
Once formed, the 5-(methyl radical)-6-oxabicyclo[3.2.1]octane intermediate is a highly reactive species that can participate in a variety of subsequent reactions:
Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a donor molecule (e.g., Bu₃SnH) to yield the parent 5-methyl-6-oxabicyclo[3.2.1]octane.
Addition to Multiple Bonds: It can add to alkenes or alkynes in intermolecular or intramolecular fashion, forming new carbon-carbon bonds. This is a powerful method for carbon chain extension or cyclization. rsc.org
Reductive Coupling: In the presence of certain reagents, the radical can undergo coupling reactions.
This reactivity is analogous to the use of other alkyl iodides in radical-based synthesis, such as the formation of N,I-substituted bicyclo[1.1.1]pentanes from the radical addition of fragmented α-iodomethylaziridines to [1.1.1]propellane. acs.org
Skeletal Rearrangements of 6-Oxabicyclo[3.2.1]octane Derivatives
The bridged bicyclic framework of the 6-oxabicyclo[3.2.1]octane system can undergo a variety of skeletal rearrangements, often driven by the release of ring strain or the formation of more stable intermediates. These transformations can be induced by radical, thermal, or catalytic means and are crucial in both the synthesis and functionalization of this important scaffold.
The Dowd-Beckwith rearrangement is a powerful carbon-carbon bond-forming reaction that involves the ring expansion of a β-keto ester or a related carbonyl compound via an alkoxy radical intermediate. While not a rearrangement of the 6-oxabicyclo[3.2.1]octane skeleton itself, it is a key process used to construct this very ring system from smaller, more strained precursors. acs.orgrsc.org
The general mechanism involves the generation of an alkoxy radical, which then fragments the adjacent C-C bond to produce an expanded ring and a new carbon-centered radical. For example, this strategy has been employed to assemble the bicyclo[3.2.1]octane skeleton from a bicyclo[2.2.2]octane precursor. acs.org In this sequence, a Ti(III)-mediated reductive opening of an epoxide generates a radical that leads to the Dowd-Beckwith rearrangement, affording the desired bicyclo[3.2.1]octane core. acs.org This type of radical-mediated ring expansion is a cornerstone in the synthesis of complex natural products containing the 6-oxabicyclo[3.2.1]octane motif. beilstein-journals.orgresearchgate.net
Derivatives of the 6-oxabicyclo[3.2.1]octane skeleton are susceptible to various rearrangements under specific catalytic conditions, often leading to alternative bicyclic systems. A notable example was observed during the attempted synthesis of an aldehyde from an iodoether derivative of 6-oxabicyclo[3.2.1]octane. sdu.edu.cn Treatment of the alkyl iodide with silver tetrafluoroborate in dimethyl sulfoxide (B87167) did not yield the expected product but instead triggered an unusual skeletal rearrangement to an oxabicyclo[2.2.2]octane derivative. sdu.edu.cn The proposed mechanism involves the formation of a strained oxiranium ion intermediate, which is then opened by solvolysis at an alternative carbon, resulting in the rearranged [2.2.2] skeleton. sdu.edu.cn
Catalytically induced rearrangements are also central to modern synthetic routes that build the oxabicyclo[3.2.1]octane core. Gold(I) catalysts, for instance, can initiate a domino sequence of cyclization and semi-pinacol rearrangements from acyclic precursors to diastereoselectively form the oxabicyclo[3.2.1]octane ring system. nih.gov Similarly, tandem reactions involving C-H oxidation followed by an oxa- researchgate.netresearchgate.net Cope rearrangement have been developed to efficiently construct 8-oxabicyclo[3.2.1]octanes, which share the same core skeleton. rsc.org
| Starting Material Type | Conditions/Catalyst | Product Skeleton | Rearrangement Type | Reference |
|---|---|---|---|---|
| Substituted this compound | AgBF₄ / Me₂SO | Oxabicyclo[2.2.2]octane | Skeletal Rearrangement via Oxiranium Ion | sdu.edu.cn |
| Bicyclo[2.2.2]octane keto-epoxide | Cp₂TiCl₂ / Zn, then Fe(NO₃)₃·9H₂O | Bicyclo[3.2.1]octane | Dowd-Beckwith Rearrangement | acs.org |
| Cyclohexane-trans-1,4-diol with alkyne side chain | Au(I) catalyst | Oxabicyclo[3.2.1]octane | Domino Cyclization/Semi-pinacol Rearrangement | nih.gov |
| Allylic silylethers | T⁺BF₄⁻ / ZnBr₂ | 8-Oxabicyclo[3.2.1]octane | Tandem C-H oxidation/oxa- researchgate.netresearchgate.net Cope Rearrangement | rsc.org |
Diversification of the 6-Oxabicyclo[3.2.1]octane Scaffold via the Iodomethyl Group
The carbon-iodine bond in the 5-(iodomethyl) group is the primary site of reactivity, enabling the introduction of a wide array of substituents through various synthetic methodologies.
While specific literature examples for Suzuki and Hiyama cross-coupling reactions with this compound are not extensively documented, the general applicability of these reactions to primary alkyl iodides suggests their potential for forming new carbon-carbon bonds on this scaffold.
Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane and an organic halide. libretexts.org For a primary alkyl iodide like this compound, the reaction would typically involve a palladium catalyst with suitable phosphine (B1218219) ligands and a base to couple with an aryl or vinyl boronic acid or ester. libretexts.org The general scheme for such a transformation is presented below.
Hiyama Coupling: The Hiyama coupling involves a palladium-catalyzed reaction between an organosilane and an organic halide. organic-chemistry.orgwikipedia.org This reaction requires activation of the organosilane, typically with a fluoride (B91410) source like TBAF (tetra-n-butylammonium fluoride). organic-chemistry.org The coupling of unactivated alkyl iodides with arylsilanes at room temperature has been reported, suggesting the feasibility of applying this methodology to this compound. researchgate.netorganic-chemistry.org
The successful implementation of these cross-coupling reactions would provide direct access to analogs with extended carbon frameworks, such as arylmethyl or vinylmethyl substituents at the C-5 position.
The primary iodomethyl group in this compound is an excellent electrophile for SN2 reactions. This allows for the straightforward introduction of various heteroatom nucleophiles, leading to a diverse range of functionalized analogs.
Oxygenated Analogs: The displacement of the iodide by oxygen-based nucleophiles can lead to the formation of ethers, esters, and alcohols. For example, reaction with an alkoxide (RONa) would yield the corresponding ether, while reaction with a carboxylate salt (RCOONa) would produce an ester. Subsequent hydrolysis of the ester would provide the corresponding alcohol.
Nitrogenated Analogs: Nitrogen-containing functional groups can be introduced by reacting this compound with various nitrogen nucleophiles. Ammonia can be used to introduce a primary amine, although this can lead to multiple alkylations. chemguide.co.uk A more controlled method for introducing a primary amine is through the Gabriel synthesis, which involves the use of potassium phthalimide (B116566) followed by hydrolysis. Alternatively, sodium azide (B81097) can be used to form an azide, which can then be reduced to the primary amine. qorganica.com Secondary and tertiary amines can also be readily synthesized by reacting the iodide with the appropriate primary or secondary amine.
The following table summarizes some of the potential derivatizations of the iodomethyl group via nucleophilic substitution.
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide | NaOH (followed by workup) | Alcohol (-CH₂OH) |
| Alkoxide | CH₃ONa | Ether (-CH₂OCH₃) |
| Phenoxide | PhONa | Phenyl Ether (-CH₂OPh) |
| Carboxylate | CH₃COONa | Acetate (B1210297) Ester (-CH₂OAc) |
| Azide | NaN₃ | Azide (-CH₂N₃) |
| Cyanide | NaCN | Nitrile (-CH₂CN) |
| Ammonia | NH₃ | Primary Amine (-CH₂NH₂) |
| Primary Amine | CH₃NH₂ | Secondary Amine (-CH₂NHCH₃) |
| Secondary Amine | (CH₃)₂NH | Tertiary Amine (-CH₂N(CH₃)₂) |
| Phthalimide | Potassium Phthalimide | Phthalimide |
| Thiolate | NaSH | Thiol (-CH₂SH) |
Reactivity of the Bridged Ether Functionality
The bridged ether linkage in the 6-oxabicyclo[3.2.1]octane system is generally stable but can undergo ring-opening reactions under specific conditions, particularly in the presence of acids.
Acid-Catalyzed Ring Opening: Both Brønsted and Lewis acids can promote the cleavage of the ether bridge. nih.gov Protonation or coordination of a Lewis acid to the bridgehead oxygen atom can activate the C-O bonds, making them susceptible to nucleophilic attack. For instance, treatment with a strong acid in the presence of a nucleophile could lead to the formation of a functionalized cyclohexane (B81311) or cycloheptane (B1346806) derivative. The regioselectivity of the ring opening would depend on the reaction conditions and the substitution pattern on the bicyclic core. Studies on related 8-oxabicyclo[3.2.1]octane systems have shown that ring-opening can be challenging, with some derivatives being inert to certain Lewis acid conditions. acs.org However, other reports indicate that Lewis acids like titanium tetrachloride (TiCl₄) can mediate reactions involving this scaffold. ucl.ac.uk The presence of the iodomethyl group might also influence the reactivity and regioselectivity of the ring-opening process.
Mechanistic Insights and Theoretical Investigations
Elucidation of Reaction Pathways
The formation of the 5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane scaffold is not governed by a single, universal mechanism. Instead, its synthesis can be approached through various routes, including electrophilic iodocyclization, radical-mediated cyclizations, and cationic rearrangements, each presenting a unique mechanistic landscape.
The most direct conceptual pathway to this compound is through an intramolecular iodocycloetherification reaction. This type of transformation, a subset of halocyclizations, is a powerful method for constructing oxygen-containing heterocyclic systems. nih.govnih.gov
The generally accepted mechanism proceeds via an electrophilic addition pathway. The key steps are:
Activation of Iodine : An electrophilic iodine species (I⁺), often generated from molecular iodine (I₂) or other reagents like N-Iodosuccinimide (NIS), interacts with the π-electrons of an alkene in a suitable precursor molecule.
Formation of an Iodonium (B1229267) Ion : This interaction leads to the formation of a cyclic, three-membered iodonium ion intermediate. youtube.com This intermediate can form on either face of the double bond, and its stereochemistry can influence the final product. stackexchange.com The formation of the iodonium ion is often reversible. stackexchange.com
Intramolecular Nucleophilic Attack : A tethered nucleophile, in this case, a hydroxyl group, attacks one of the carbon atoms of the iodonium ion. youtube.com For the formation of the 6-oxabicyclo[3.2.1]octane skeleton, this is typically a 6-endo or a related cyclization pathway, which is governed by factors including Baldwin's rules and the specific geometry of the substrate.
Ring Closure : The nucleophilic attack occurs in an anti-periplanar fashion, opening the three-membered ring and establishing the C-O bond that forms the bicyclic ether system. This step simultaneously installs the iodomethyl group at the adjacent carbon. The stereochemical outcome of the reaction is dictated by the geometry of this intramolecular attack.
The regioselectivity of the nucleophilic attack on the potentially unsymmetrical iodonium ion is a critical factor, governed by electronic and steric effects within the transition state.
Alternative to ionic pathways, the 6-oxabicyclo[3.2.1]octane core can be assembled through free-radical cyclization reactions. thieme-connect.de These reactions typically proceed under neutral conditions, making them suitable for substrates with sensitive functional groups. thieme-connect.de While not forming the iodomethyl group directly, they provide a route to the core skeleton, which could be functionalized subsequently.
One established method is the manganese(III) acetate-mediated oxidative free-radical cyclization. thieme-connect.debeilstein-journals.org The mechanism is thought to involve the following steps:
Radical Initiation : Manganese(III) acetate (B1210297) acts as a one-electron oxidant to generate a radical from a precursor, often involving an enol or a related species.
Intramolecular Cyclization : An appropriately positioned alkene in the substrate is attacked by the initial radical intermediate. For the target skeleton, a 6-exo-trig cyclization is a plausible pathway for forming the key C-C bond of the bicyclic system. rsc.org
Oxidation and Termination : The resulting cyclized radical is then oxidized by another equivalent of Mn(III) to a carbocation, which is subsequently trapped by a nucleophile (e.g., water or acetate) to yield a stable product.
Copper-catalyzed radical cyclizations represent another viable pathway. thieme-connect.de These reactions can involve the generation of carbon-centered radicals that undergo intramolecular addition to an alkene, leading to the formation of the heterocyclic ring system. thieme-connect.de The propagation steps involve the cycling of the copper catalyst between different oxidation states.
The 6-oxabicyclo[3.2.1]octane skeleton can also be the product of a cationic rearrangement, where a different, often more strained, carbocyclic or heterocyclic system rearranges to the thermodynamically favorable [3.2.1] framework. thieme-connect.de The Wagner-Meerwein rearrangement is a classic example of such a process. wikipedia.orgmychemblog.comlscollege.ac.in
This mechanism is characterized by a 1,2-shift of an alkyl, aryl, or hydride group to an adjacent carbocation center. wikipedia.orglscollege.ac.in The driving force is the formation of a more stable carbocation. In the context of forming the target skeleton, a plausible scenario involves:
Carbocation Formation : Generation of a carbocation on a precursor with a different bicyclic framework, such as a bicyclo[2.2.2]octane system, through the departure of a leaving group or protonation of an alkene or alcohol.
1,2-Alkyl Shift : A strained C-C bond in the initial skeleton migrates, relieving ring strain and leading to the formation of the rearranged [3.2.1] carbocationic intermediate.
Trapping/Termination : The rearranged carbocation is then trapped by an intramolecular hydroxyl group, leading to the formation of the ether bridge and finalizing the 6-oxabicyclo[3.2.1]octane structure.
A related pathway is the semi-pinacol rearrangement, which has been utilized in gold-catalyzed cascade reactions to access the oxabicyclo[3.2.1]octane core. nih.gov This process involves the 1,2-migration of an alkyl group induced by a strained oxonium ion intermediate. nih.gov
Computational Chemistry and Molecular Modeling Studies
Computational methods are indispensable for probing the intricate details of the structure and formation of this compound. Techniques like ab initio calculations and Density Functional Theory (DFT) provide deep insights into electronic structure and conformational preferences that are difficult to ascertain experimentally. rroij.com
Ab initio and DFT methods are employed to model the fundamental electronic properties of the 6-oxabicyclo[3.2.1]octane system and the intermediates involved in its synthesis. nih.gov These calculations can determine optimized molecular geometries, relative energies of isomers and transition states, and the distribution of electron density. rroij.comrroij.com
DFT calculations have been used to investigate the mechanism of related cyclization reactions, providing insight into reaction barriers and the nature of key intermediates like iodonium ions. nih.govresearchgate.net For instance, computational analysis of the bonding in iodonium complexes shows a highly polarized three-center-four-electron bond, which explains their reactivity as powerful electrophiles. rsc.orgresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can elucidate the frontier orbital interactions that govern the key bond-forming steps in both ionic and radical pathways.
| Computational Method | Application in Studying 6-Oxabicyclo[3.2.1]octane Systems | Key Insights Provided |
|---|---|---|
| Ab Initio (e.g., Hartree-Fock) | Initial geometry optimization and determination of fundamental structural parameters. nih.gov | Provides baseline bond lengths, bond angles, and dihedral angles. |
| Density Functional Theory (DFT) (e.g., B3LYP functional) | Calculation of electronic structure, reaction energetics, and thermodynamic properties. rroij.com Modeling of reaction pathways and transition states. nih.govresearchgate.net | Relative stability of conformers, activation energies for cyclization, charge distribution in intermediates, and analysis of HOMO-LUMO gaps. |
| Natural Bond Orbital (NBO) Analysis | Investigation of orbital interactions, charge delocalization, and stability. nih.gov | Quantifies hyperconjugative effects and donor-acceptor interactions that stabilize the molecule or transition states. |
The 6-oxabicyclo[3.2.1]octane framework is a rigid bicyclic system, but its constituent rings possess distinct conformational flexibility that dictates its reactivity. The structure consists of a six-membered ring fused to a five-membered ring via an oxygen bridge.
Computational and spectroscopic studies have shown that the six-membered ring in related oxabicyclo[3.2.1]octane systems tends to adopt a chair conformation as its lowest energy state. However, other conformations, such as a boat or twist-boat, are accessible and may be crucial in certain reaction pathways. oup.comnih.gov
Notably, stereochemical and computational studies on the biosynthesis of fumagillin (B1674178) derivatives containing the 6-oxabicyclo[3.2.1]octane scaffold suggested that the key intramolecular ether formation proceeds from a precursor whose cyclohexane (B81311) ring adopts a high-energy twist-boat conformation. oup.comnih.govresearchgate.netoup.com This conformation pre-organizes the reacting centers—the hydroxyl group and the electrophilic carbon—into the correct proximity and orientation for the ring-closing reaction to occur, overcoming the geometric constraints present in the more stable chair form. oup.com
| Conformation | Description | Relevance to 6-Oxabicyclo[3.2.1]octane |
|---|---|---|
| Chair | The generally most stable, lowest-energy conformation for the six-membered ring component. | Represents the ground state conformation of the final bicyclic product. |
| Boat | A higher-energy conformation for the six-membered ring; often a transition state between twist-boat forms. | May be involved in conformational interconversions. |
| Twist-Boat | A flexible, higher-energy conformation that can be critical for reactivity. | Identified as a key reactive conformation in the precursor for the intramolecular cyclization step leading to the bicyclic ether. oup.comnih.govresearchgate.net |
Transition State Characterization for Synthetic Transformations
The synthesis of this compound would likely proceed via an intramolecular iodoetherification of a corresponding γ,δ-unsaturated alcohol. The characterization of the transition state (TS) for this type of halocyclization is crucial for understanding the reaction pathway and the origins of stereoselectivity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these transient structures.
For analogous reactions like iodolactonization, DFT calculations have revealed detailed transition state models. For instance, in metal-catalyzed asymmetric halolactonizations, the transition state involves the coordination of the catalyst to both the nucleophile (a carboxylate group, analogous to the hydroxyl group in this context) and the electrophilic halogen source, such as N-Iodosuccinimide (NIS). nih.gov The calculations can model the activation of the alkene by the iodine species, leading to the formation of an iodonium ion intermediate which is then attacked by the internal nucleophile.
In a hypothetical transition state for the formation of the 6-oxabicyclo[3.2.1]octane core, the geometry would resemble a chair-like or boat-like conformation. The key features of this TS that are typically characterized include:
Bond Distances: The partial bonds being formed (C-O and C-I) and broken (C=C double bond, I-X bond of the iodine source) are calculated to map the reaction coordinate.
Activation Energy (ΔG‡): The energy difference between the ground state reactants and the transition state determines the reaction rate. Lower activation energies indicate faster reactions.
Imaginary Frequencies: A true transition state is characterized by a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate toward the product.
Mechanistic studies on iodine-catalyzed reactions to form pyrans have shown that molecular iodine can act as a Lewis acid, activating the carbonyl group for a subsequent cyclization. vhu.edu.vn A similar mechanism could be considered where the iodine electrophile activates the double bond of the precursor alcohol. DFT calculations for such pathways help to map out the complete catalytic cycle, including all intermediates and transition states, providing free energy profiles that support the proposed mechanism. vhu.edu.vn
| Transition State (TS) Feature | Description | Significance in Analysis |
|---|---|---|
| Geometry | The three-dimensional arrangement of atoms at the highest point of the energy barrier. For bicyclic systems, this often involves chair-like or boat-like conformations. | Determines the steric interactions that influence stereoselectivity. |
| Activation Energy (ΔG‡) | The free energy barrier that must be overcome for the reaction to proceed. | Predicts the feasibility and rate of the reaction. Lower energy barriers correspond to faster reactions. |
| Key Interatomic Distances | Lengths of partially formed and partially broken bonds (e.g., C-O, C-I). | Confirms the structure is on the reaction pathway between reactants and products. |
| Imaginary Frequency | A single negative (imaginary) frequency in a vibrational analysis calculation. | Confirms that the calculated structure is a true first-order saddle point (a transition state). |
Prediction of Reactivity and Stereoselectivity
Theoretical investigations are powerful tools for predicting the reactivity of different substrates and the stereochemical outcome of reactions. For the synthesis of this compound, the key stereochemical question is the relative orientation of the iodomethyl group and the bridged oxygen atom, which is determined during the cyclization step.
Predicting Stereoselectivity: The final stereochemistry is dictated by the relative energies of the different possible transition states. For example, the nucleophilic attack of the hydroxyl group on the iodonium ion intermediate can occur from different faces, leading to different diastereomers. DFT calculations can determine the activation energies for these competing pathways. The pathway with the lower energy barrier will be the dominant one, leading to the major product. Steric effects are often identified as the major determining factors in the diastereoselectivity of such cycloaddition reactions. nih.govmdpi.com
Factors influencing the predicted stereoselectivity include:
Substrate Conformation: The lowest energy conformation of the starting unsaturated alcohol will preferentially enter the transition state.
Steric Hindrance: The transition state that minimizes steric clashes between bulky substituents and the forming bicyclic framework is favored. For instance, in radical cyclizations, a substrate may adopt a specific conformation in the transition state to avoid unfavorable steric interactions, thereby directing the stereochemical outcome. researchgate.net
Catalyst Control: In asymmetric catalysis, the chiral environment created by the catalyst-substrate complex directs the reaction through a lower-energy transition state for one enantiomer over the other. nih.gov
Predicting Reactivity: Reactivity can be predicted by examining the electronic and steric properties of both the substrate and the reagents. For instance, the nucleophilicity of the attacking hydroxyl group and the electrophilicity of the alkene are key factors. Computational analysis of hypervalent iodine reagents has shown a clear link between structural parameters (like bond angles and lengths) and reaction yield, indicating that both electronic and steric factors influence the outcome. frontiersin.org
The choice of the iodinating agent can also significantly influence reactivity and selectivity. Different reagents, such as molecular iodine (I₂) versus N-Iodosuccinimide (NIS), can lead to different intermediates or transition state energies. mdpi.com Computational models can compare these different pathways to predict the optimal reagent for a desired transformation. For example, theoretical studies on iodolactonization have shown that while NIS is the stoichiometric halogen source, a catalytic amount of I₂ can act as the actual iodinating reagent, significantly accelerating the reaction. nih.gov
| Factor | Influence on Reactivity | Influence on Stereoselectivity |
|---|---|---|
| Substituents on Alkene | Electron-donating groups increase the alkene's nucleophilicity, accelerating the reaction with the electrophilic iodine. | Bulky substituents can direct the cyclization to occur on the less hindered face of the molecule. |
| Solvent | Polar solvents can stabilize charged intermediates or transition states, potentially increasing the reaction rate. | Can influence the preferred conformation of the substrate, thereby affecting the facial selectivity of the cyclization. |
| Iodine Source (e.g., I₂, NIS) | The electrophilicity and steric bulk of the iodine source affect the rate of iodonium ion formation. | The counter-ion or ligand associated with the iodine can participate in the transition state, influencing the stereochemical outcome. mdpi.com |
| Catalyst | Lewis acids or other catalysts can activate the alkene or the iodine source, lowering the activation energy. | Chiral catalysts create a diastereomeric transition state with a significant energy difference, leading to high enantioselectivity. nih.gov |
Structural Characterization and Stereochemical Elucidation
Advanced Structural Determination Methods
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism):Information regarding the chiroptical properties, such as optical rotation or circular dichroism spectra, which are essential for elucidating the stereochemistry of chiral molecules, is absent from the literature.
Without access to primary research articles or spectral databases containing this information, any attempt to construct the requested scientific article with data tables and detailed findings would be speculative and would not meet the required standards of scientific accuracy. Further empirical study is required to characterize this compound and publish the findings.
Synthetic Utility of 5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane as a Chemical Building Block
The 6-oxabicyclo[3.2.1]octane core is found in numerous natural products, including meroterpenoids, and its synthesis and functionalization are of considerable interest to the chemical community. researchgate.netnih.gov Methodologies for the construction of this bicyclic system are actively being developed, underscoring its importance in organic synthesis. nih.govnih.gov Furthermore, the unique three-dimensional structure of this scaffold makes it an attractive template for the design of novel therapeutic agents in medicinal chemistry. researchgate.net
However, the specific role and utility of the iodomethyl substituent at the 5-position of this bicyclic system have not been documented in the reviewed literature. The introduction of an iodomethyl group typically serves to provide a reactive handle for further chemical transformations, such as nucleophilic substitutions or cross-coupling reactions. In theory, "this compound" could serve as a key intermediate in the elaboration of the core scaffold to access more complex molecular architectures.
Despite this potential, the absence of specific research on this compound prevents a detailed discussion of its applications in the total synthesis of complex natural products, its use as a scaffold for medicinal chemistry lead generation, or the development of new synthetic methodologies utilizing its unique structural features, as outlined in the requested article structure. All available data pertains to the parent 6-oxabicyclo[3.2.1]octane ring system or its other derivatives, falling outside the strict scope of an article solely focused on "this compound."
Therefore, this article cannot be generated as requested due to the lack of specific, scientifically validated information on the subject compound.
Future Prospects and Emerging Research Areas
Advancements in Asymmetric Catalytic Synthesis of Oxabicyclo[3.2.1]octanes
The enantioselective synthesis of the oxabicyclo[3.2.1]octane core is a significant area of research, driven by the chirality of many of its natural product derivatives. Future advancements are expected to build upon current catalytic strategies to provide more efficient and highly selective routes to chiral scaffolds like 5-(iodomethyl)-6-oxabicyclo[3.2.1]octane.
Several key catalytic approaches have emerged as particularly promising for the asymmetric synthesis of oxabicyclo[3.2.1]octanes. These include various types of cycloaddition reactions and tandem cyclization processes.
[5+2] Cycloadditions: Intermolecular [5+2] cycloadditions of pyrylium (B1242799) ion intermediates with electron-rich alkenes have been shown to be highly effective. The use of a dual catalyst system, comprising an achiral thiourea (B124793) and a chiral primary aminothiourea, can promote these reactions with high enantioselectivity. This method provides a direct route to the 8-oxabicyclo[3.2.1]octane framework, which is isomeric to the 6-oxabicyclo[3.2.1]octane system and highlights the power of catalytic cycloadditions in constructing these bicyclic ethers.
[3+2] Cycloadditions: The asymmetric [3+2] cycloaddition of platinum-containing carbonyl ylides with vinyl ethers represents another powerful strategy. Catalytic systems, such as those employing PtCl₂-Walphos and AgSbF₆, can generate synthetically useful 8-oxabicyclo[3.2.1]octane derivatives in good yields and with high enantiomeric excesses (over 90% ee).
Gold(I)-Catalyzed Tandem Reactions: A gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes has been developed to produce enantiomerically pure 8-oxabicyclo[3.2.1]octanes. This method is highly efficient and proceeds with complete diastereoselectivity. numberanalytics.comacs.org
Intramolecular Cycloadditions: The base-mediated asymmetric intramolecular oxidopyrylium-alkene [5+2] cycloaddition offers a route to functionalized tricyclic systems containing an 8-oxabicyclo[3.2.1]octane core. This approach can construct two new rings and three new stereogenic centers with high diastereoselectivity. researchgate.net
Future research in this area will likely focus on the development of novel chiral catalysts that can operate under milder conditions and with a broader substrate scope. The goal is to achieve even higher levels of stereocontrol and to develop catalytic systems that are more sustainable and cost-effective.
Table 1: Asymmetric Catalytic Methods for Oxabicyclo[3.2.1]octane Synthesis
| Catalytic Method | Catalyst System Example | Key Features |
|---|---|---|
| [5+2] Cycloaddition | Dual catalyst: achiral thiourea and chiral primary aminothiourea | High enantioselectivity |
| [3+2] Cycloaddition | PtCl₂-Walphos and AgSbF₆ | Good yields, high enantiomeric excess (>90% ee) |
| Gold(I)-Catalyzed Tandem Reaction | Gold(I) catalyst | High efficiency, complete diastereoselectivity |
| Intramolecular [5+2] Cycloaddition | Base-mediated | High diastereoselectivity, construction of multiple rings and stereocenters |
Sustainable and Green Chemistry Approaches to Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For a compound like this compound, future synthetic strategies will likely incorporate more sustainable practices to minimize environmental impact.
Key areas of development in green chemistry relevant to the synthesis of oxabicyclo[3.2.1]octanes include:
Catalysis with Earth-Abundant Metals: While precious metals like gold and platinum have shown great utility, there is a growing interest in developing catalytic systems based on more abundant and less toxic metals. Iron, for instance, has been used in catalytic Kumada cross-coupling reactions of bicyclic iodides. acs.org
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to synthesis. Biocatalytic methods, such as those using monoamine oxidase for enantioselective desymmetrization of bicyclic intermediates, are being explored for the synthesis of complex molecules. mdpi.com
Use of Renewable Starting Materials: A significant advancement in green chemistry is the use of biomass-derived starting materials. The Achmatowicz rearrangement, which utilizes furfuryl alcohols derived from biomass, provides a sustainable route to the pyran rings that are precursors to oxabicyclo[3.2.1]octane systems. acs.org This approach has been used in the synthesis of a variety of 6,8-dioxabicyclo[3.2.1]octane natural products. acs.org
Solvent-Free and Microwave-Assisted Reactions: The elimination or reduction of volatile organic solvents is a key principle of green chemistry. Solvent-free reaction conditions, often in conjunction with microwave irradiation, can lead to faster reaction times, higher yields, and easier purification. mdpi.comresearchgate.net Mechanochemical methods, such as grinding, also offer a solvent-free alternative for synthesis. researchgate.netmdpi.com
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The integration of flow chemistry into the synthesis of bicyclic compounds can lead to more efficient and sustainable manufacturing processes.
The future of synthesizing this compound and related compounds will likely involve a combination of these green chemistry approaches to create more sustainable and efficient synthetic routes.
Exploration of Novel Reactivity in Bicyclic Iodides
The iodomethyl group in this compound is a key functional handle that allows for a wide range of chemical transformations. Future research will continue to explore the novel reactivity of this and other bicyclic iodides, opening up new avenues for the synthesis of complex molecules.
Emerging areas in the reactivity of bicyclic iodides include:
Radical-Based Functionalization: Triethylborane-promoted radical reactions have been shown to be effective for the synthesis and deiodination of bicyclic iodides. nih.gov These mild conditions are compatible with a wide range of functional groups, making them suitable for late-stage functionalization of complex molecules. nih.gov
Organometallic Cross-Coupling Reactions: The conversion of the iodide to an organometallic species, such as an organolithium or organozinc reagent, allows for a variety of cross-coupling reactions. Negishi cross-coupling, for example, can be used to form new carbon-carbon bonds with aryl and heteroaryl halides. acs.org
Oxidative Transformations: The iodomethyl group can be oxidized to an aldehyde or ketone, providing access to another important class of functional groups. While much of the research in this area has focused on chloromethyl and bromomethyl groups, recent work has begun to explore the oxidation of iodomethyl groups using various reagents and conditions. researchgate.net
Hypervalent Iodine Reagents: The use of hypervalent iodine reagents in synthesis is a rapidly growing field. Bicyclic iodides can potentially be converted to hypervalent iodine species, which can then participate in a variety of transformations, such as arylation, vinylation, and trifluoromethylation. nih.gov
Ring-Opening Reactions: The rigid bicyclic framework of oxabicyclo[3.2.1]octanes can be stereospecifically opened to generate chiral monocyclic or linear compounds. thieme.de The presence of the iodomethyl group could influence the regioselectivity of these ring-opening reactions, providing access to a diverse range of functionalized products.
The continued exploration of these and other reactions will expand the synthetic utility of this compound as a versatile building block in organic synthesis.
Integration with High-Throughput Experimentation and Data Science in Organic Synthesis
The fields of high-throughput experimentation (HTE) and data science, including machine learning (ML), are poised to revolutionize the way organic synthesis is performed. These tools can be applied to the synthesis of this compound to accelerate reaction discovery, optimization, and scale-up.
The integration of these technologies can impact the synthesis of bicyclic compounds in several ways:
Reaction Optimization: HTE allows for the rapid screening of a large number of reaction parameters, such as catalysts, ligands, solvents, and temperatures. When combined with ML algorithms, this data can be used to build predictive models that can identify the optimal conditions for a given reaction with fewer experiments than traditional methods. beilstein-journals.org
Predictive Modeling of Reactivity: ML models are being developed to predict the outcomes of chemical reactions, including yield and selectivity. rjptonline.orgchemrxiv.org For a molecule like this compound, these models could be used to predict its reactivity in various transformations, guiding the design of new synthetic routes.
Discovery of New Reactions: Data science approaches can be used to mine large datasets of chemical reactions to identify new patterns and trends in reactivity. This could lead to the discovery of novel methods for the synthesis of the oxabicyclo[3.2.1]octane core or for the functionalization of the iodomethyl group.
Automated Synthesis: The combination of HTE, robotics, and ML is leading to the development of autonomous systems for chemical synthesis. These "self-driving laboratories" can design, execute, and analyze experiments with minimal human intervention, significantly accelerating the pace of research.
A data-science guided approach has been successfully used to develop a nickel-catalyzed asymmetric homo-Diels-Alder reaction for the preparation of bridged bicyclic ring systems. acs.org This work demonstrates the power of combining computational tools with experimental work to solve challenging problems in organic synthesis. acs.org
The application of these data-driven approaches to the synthesis of this compound and other complex molecules will undoubtedly lead to more efficient, predictable, and innovative synthetic strategies in the future.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
